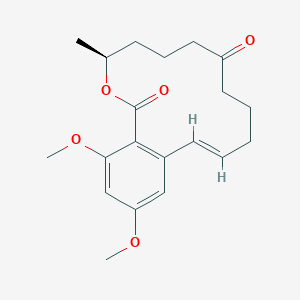![molecular formula C14H16N2O4S B225943 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)
5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid, also known as EBA-175, is a synthetic compound that has been of great interest in the field of scientific research due to its potential applications in various fields, including medicine, biochemistry, and biotechnology.
Mécanisme D'action
5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid binds to the host receptor glycophorin A on the surface of red blood cells, enabling the parasite to enter the cell. The interaction between 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid and glycophorin A is critical for the invasion of red blood cells by the malaria parasite. Therefore, 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid has been studied extensively to understand its mechanism of action and to develop strategies to block its interaction with the host receptor.
Biochemical and Physiological Effects:
5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid has been found to have various biochemical and physiological effects. It has been shown to induce an immune response in the host, leading to the production of antibodies against the protein. Additionally, 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid has been found to have a role in the pathogenesis of malaria, as it is critical for the invasion of red blood cells by the parasite.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid is its potential as a target for the development of diagnostic tests, vaccines, and antimalarial drugs. However, there are several limitations to using 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid in lab experiments. One of the main limitations is the difficulty in obtaining large quantities of the protein for research purposes. Additionally, the protein is highly complex and difficult to study, requiring specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid. One area of research is the development of diagnostic tests and vaccines based on the protein. Additionally, there is ongoing research on the mechanism of action of 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid and its role in the pathogenesis of malaria. Finally, there is interest in exploring the potential of 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid as a target for the development of new antimalarial drugs.
Méthodes De Synthèse
5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid is synthesized through a multistep process involving the reaction of 6-ethoxy-2-mercaptobenzothiazole with ethyl chloroacetate, followed by the reaction with hydrazine hydrate and then acetic anhydride. The final product is obtained through the reaction of the intermediate compound with potassium hydroxide in ethanol.
Applications De Recherche Scientifique
5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research has been in the development of diagnostic tools for malaria. 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid is a protein found on the surface of the malaria parasite, and its interaction with the host receptor is critical for the invasion of red blood cells. Therefore, 5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid has been used as a target for the development of diagnostic tests, vaccines, and antimalarial drugs.
Propriétés
Nom du produit |
5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid |
|---|---|
Formule moléculaire |
C14H16N2O4S |
Poids moléculaire |
308.35 g/mol |
Nom IUPAC |
5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H16N2O4S/c1-2-20-9-6-7-10-11(8-9)21-14(15-10)16-12(17)4-3-5-13(18)19/h6-8H,2-5H2,1H3,(H,18,19)(H,15,16,17) |
Clé InChI |
DOCNGRFSTRDPQJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC(=O)O |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




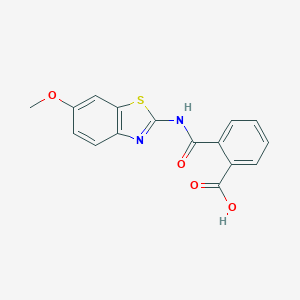
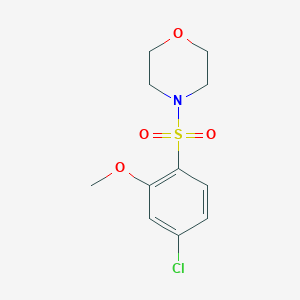
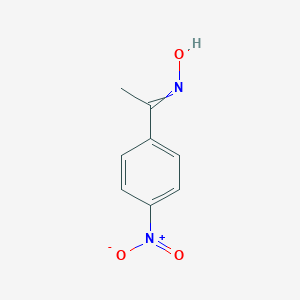
![6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B225875.png)
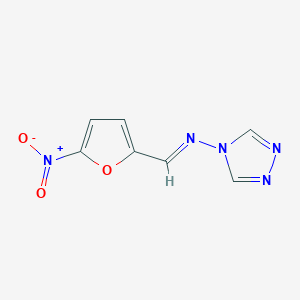

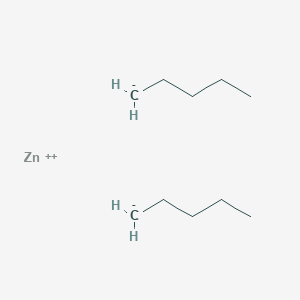
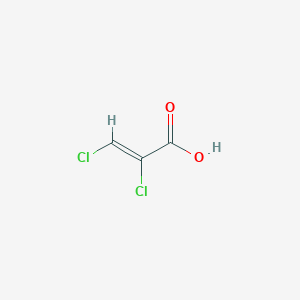
![1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B225900.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine](/img/structure/B225919.png)

